Unprecedented Sub-Picomolar Activity Against HCV Genotype 1b
Hcv-IN-41 exhibits an EC50 of 0.006762 nM (6.76 fM) against HCV genotype 1b in a cell-based replicon assay . This potency is several orders of magnitude greater than many reference NS5A inhibitors. For example, the clinical standard, daclatasvir, demonstrates an EC50 of 50 pM (0.05 nM) in similar genotype 1b replicon systems [1]. The quantified difference represents a ~7.4-fold improvement in potency for Hcv-IN-41 over daclatasvir.
| Evidence Dimension | Inhibitory potency (EC50) |
|---|---|
| Target Compound Data | 0.006762 nM |
| Comparator Or Baseline | Daclatasvir: 0.05 nM (50 pM) |
| Quantified Difference | 7.4-fold lower EC50 (higher potency) |
| Conditions | HCV genotype 1b replicon assay |
Why This Matters
For researchers requiring a highly sensitive tool to probe the lower limits of HCV replication inhibition in genotype 1b, the sub-picomolar potency of Hcv-IN-41 offers a distinct advantage over less potent benchmarks.
- [1] Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Nguyen, V. N., Fridell, R. A., ... & Meanwell, N. A. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature, 465(7294), 96-100. https://doi.org/10.1038/nature08960 View Source
